

The Therapeutic Potential of 2-Hexynyl-NECA: A Technical Guide

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Compound of Interest

Compound Name: 2-Hexynyl-NECA

Cat. No.: B030297

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Abstract

2-Hexynyl-NECA (HENECA) is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in a multitude of physiological processes. This technical guide provides a comprehensive overview of the therapeutic potential of **2-Hexynyl-NECA**, summarizing its pharmacological profile, detailing relevant experimental methodologies, and visualizing key signaling pathways. The compiled data underscores its potential in cardiovascular and inflammatory diseases, warranting further investigation into its clinical applications.

Core Pharmacology

2-Hexynyl-NECA is a derivative of the non-selective adenosine agonist NECA (5'-N-ethylcarboxamidoadenosine), modified with a hexynyl group at the 2-position of the adenine ring. This structural modification confers significant selectivity for the A2A adenosine receptor over other adenosine receptor subtypes, particularly the A1 receptor.

Receptor Binding Affinity

In vitro radioligand binding assays have demonstrated the high affinity and selectivity of **2-Hexynyl-NECA** for the A2A adenosine receptor.

Receptor Subtype	Tissue Source	Ki (nmol/L)	A1/A2A Selectivity Ratio
A2A	Rat Brain	2.2	60
A1	Rat Brain	132	
A2A	Bovine Brain	1.5	160
A1	Bovine Brain	240	

Table 1: Receptor Binding Affinity of **2-Hexynyl-NECA**. This table summarizes the equilibrium dissociation constants (Ki) of **2-Hexynyl-NECA** for A1 and A2A adenosine receptors in rat and bovine brain tissues. The selectivity ratio indicates the preference for the A2A receptor over the A1 receptor.

Functional Potency

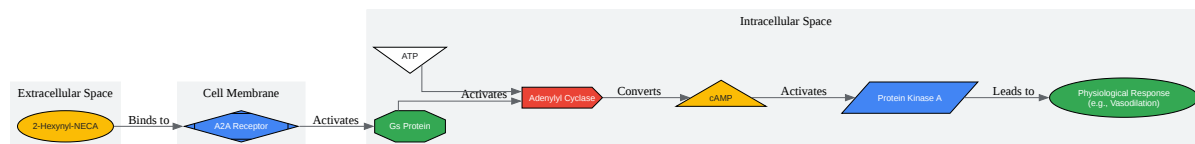
Functional assays have confirmed the potent agonist activity of **2-Hexynyl-NECA** at the A2A receptor, leading to significant physiological responses.

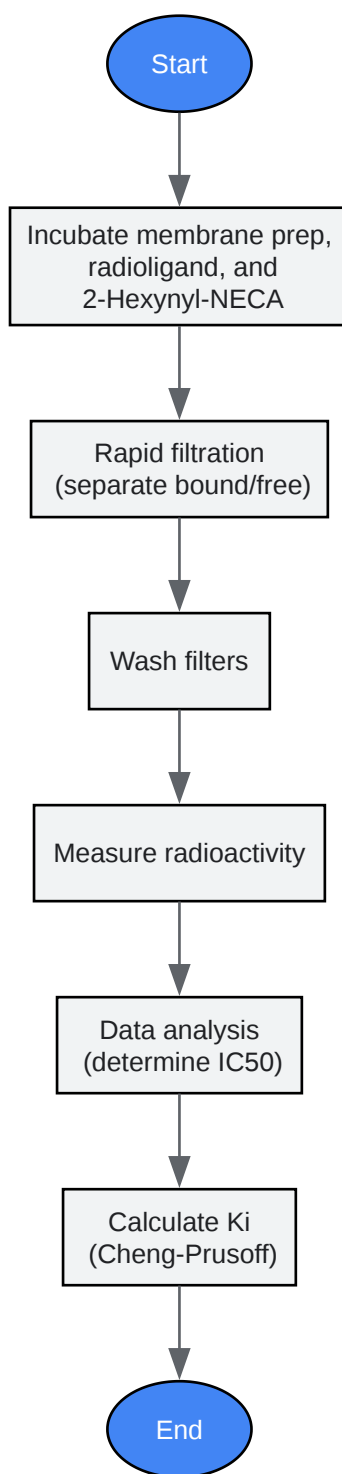
Assay	Tissue/System	Parameter	Value
Vasodilation	Porcine Coronary Artery	EC50	23.3 nmol/L
Anti-platelet Aggregation	Rabbit Platelets	IC50	0.07 µmol/L
Blood Pressure Reduction	Spontaneously Hypertensive Rats (in vivo)	ED30	0.005 mg/kg (i.p.)

Table 2: Functional Potency of **2-Hexynyl-NECA**. This table presents the effective concentration (EC50), inhibitory concentration (IC50), and effective dose (ED30) of **2-Hexynyl-NECA** in various functional assays, demonstrating its potent vasodilatory, anti-aggregatory, and hypotensive effects.

Signaling Pathways

Activation of the A2A adenosine receptor by **2-Hexynyl-NECA** initiates a well-defined intracellular signaling cascade. The canonical pathway involves the coupling to a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects such as vasodilation and inhibition of platelet aggregation.





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